GW280264X
Overview
Description
GW280264X is a mixed ADAM10/TACE (ADAM17) metalloproteinase inhibitor . It potently blocks TACE (ADAM17) and ADAM10 with IC50s of 8.0 nM and 11.5 nM, respectively . ADAM10 and 17 modulate the immunogenicity of glioblastoma-initiating cells .
Molecular Structure Analysis
The chemical formula of GW280264X is C28H41N5O6S . Its exact mass is 575.28 and its molecular weight is 575.725 .Physical And Chemical Properties Analysis
GW280264X is a solid substance with a white to off-white color . It has a molecular weight of 575.72 .Scientific Research Applications
Geospatial Sensor Web for Geoscience Research : This paper discusses the Geospatial Sensor Web (GSW), a new cyber-physical infrastructure for geoscience on the World Wide Web, which offers integrated management of diverse sensing resources and real-time data processing for environmental, hydrological, and natural disaster analysis (Zhang et al., 2018).
Migration of Scientific Applications from Grid to Cloud Clusters : Research on migrating scientific applications from Grid to Cloud Cluster infrastructure, highlighting the main conceptual, technical, and technological issues of such a process (Biro et al., 2012).
Graph Signal Processing in Various Domains : This paper reviews graph signal processing (GSP) and its application in sensor network data, biological data, and image processing, which could be relevant for analyzing data in chemical research (Ortega et al., 2017).
Good Scientific Practice in Magneto- and Electroencephalography Research : Discusses standards and guidelines for technical competence in experimental research, which can provide insights into best practices in scientific research, potentially applicable in chemical studies (Niso et al., 2021).
Scientific Geodata Infrastructures : This article proposes a concept of a Scientific Geodata Infrastructure (GDI) to support the research community in exchanging data and methods related to environmental studies, which could be relevant for research involving compounds like GW280264X (Bernard et al., 2014).
MERRA NASA’s Modern-Era Retrospective Analysis for Research and Applications
: Discusses the MERRA project, which focuses on placing observations from NASA's Earth Observing System satellites into a climate context, indicating the importance of data analysis in research (Rienecker et al., 2011).
Safety And Hazards
Future Directions
The combination of ADAM17 inhibition with conventional chemotherapy seems to be a promising strategy to overcome chemotherapy resistance in OvCa . Tumor spheroids derived from primary tumor and ascites cells were sensitized to cisplatin treatment by GW280264X .
Relevant Papers Two papers have been published on the use of GW280264X . One paper discusses the impact of ADAM17 inhibition on the treatment of ovarian cancer spheroids . The other paper mentions that GW280264X significantly increased surface MICA/B on both SUM149 and PDX401 cells .
properties
IUPAC Name |
benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLITFHSZNZMQ-SGNDLWITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |
Citations
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